![molecular formula C23H13Br3ClNO3 B11708215 3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジブロモ-N-{2-[(4-ブロモナフタレン-1-イル)オキシ]-5-クロロフェニル}-2-ヒドロキシベンズアミドは、複数のハロゲン原子と芳香環を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
3,5-ジブロモ-N-{2-[(4-ブロモナフタレン-1-イル)オキシ]-5-クロロフェニル}-2-ヒドロキシベンズアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ナフタレンの臭素化から始めて、4-ブロモナフタレンを得ることです。この中間体は、次に2-ヒドロキシ-5-クロロフェニルアミンと反応して、対応するエーテルを形成します。最後のステップでは、ベンズアミド誘導体の臭素化によって、3,5-ジブロモ置換基が導入されます。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う可能性が高いです。連続フローリアクターと自動化システムの使用は、合成の効率と収率を高めることができます。温度、溶媒選択、触媒選択などの反応条件は、高純度と高収率を確保するために最適化されています。
化学反応の分析
反応の種類
3,5-ジブロモ-N-{2-[(4-ブロモナフタレン-1-イル)オキシ]-5-クロロフェニル}-2-ヒドロキシベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は、求核置換反応を使用して、他の官能基と置換することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を形成することができます。
カップリング反応: 芳香環は、カップリング反応に参加して、より大きく、より複雑な分子を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、水酸化ナトリウム、炭酸カリウム、およびさまざまな求核剤が含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換によって、臭素原子を置き換えるさまざまな官能基を持つ誘導体を生成できます。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。複数の反応部位があるため、有機合成における汎用性の高い中間体です。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤として、または生物学的経路を研究するためのプローブとして研究されています。
医学
医薬品化学では、この化合物とその誘導体は、抗癌活性や抗炎症活性など、潜在的な治療特性について調査されています。
産業
産業部門では、この化合物は、その独自の化学特性により、ポリマーやコーティングなどの先進材料の開発に使用できます。
作用機序
3,5-ジブロモ-N-{2-[(4-ブロモナフタレン-1-イル)オキシ]-5-クロロフェニル}-2-ヒドロキシベンズアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体と相互作用し、その活性を阻害し、それによって治療効果を発揮する可能性があります。関連する分子標的と経路は、通常、詳細な生化学的研究によって特定されます。
類似化合物との比較
類似化合物
- 3,5-ジブロモ-4-ピリジンカルバルデヒド
- 2,5-ジブロモ-3,4-ジヘキシルチオフェン
- 4-ブロモ-1-ナフタレンボロン酸
独自性
類似の化合物と比較して、3,5-ジブロモ-N-{2-[(4-ブロモナフタレン-1-イル)オキシ]-5-クロロフェニル}-2-ヒドロキシベンズアミドは、ハロゲン原子と芳香環の特定の組み合わせが特徴です。このユニークな構造は、さまざまな分野で専門的な用途に役立つ独自の化学的および物理的特性を与えます。
特性
分子式 |
C23H13Br3ClNO3 |
|---|---|
分子量 |
626.5 g/mol |
IUPAC名 |
3,5-dibromo-N-[2-(4-bromonaphthalen-1-yl)oxy-5-chlorophenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13Br3ClNO3/c24-12-9-16(22(29)18(26)10-12)23(30)28-19-11-13(27)5-7-21(19)31-20-8-6-17(25)14-3-1-2-4-15(14)20/h1-11,29H,(H,28,30) |
InChIキー |
SFBSCEAKDJDUSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
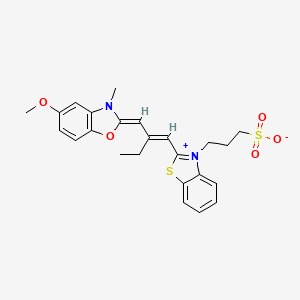
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

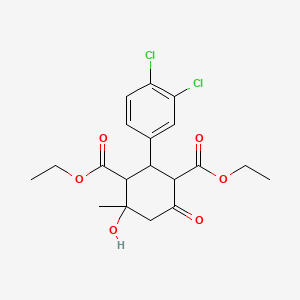
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
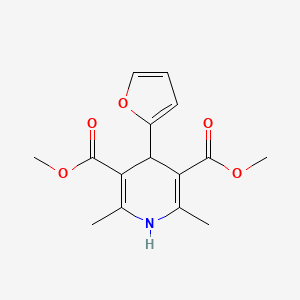
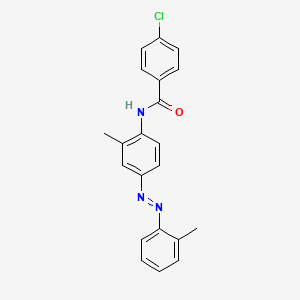
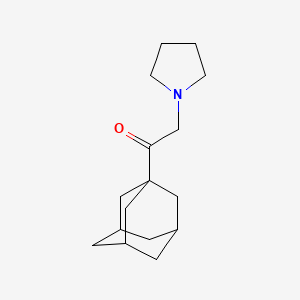
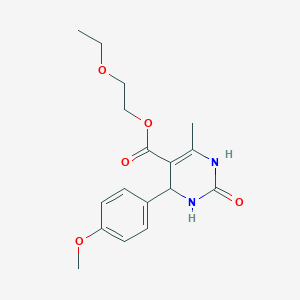
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

